molecular formula C18H17FN4O3S B2497393 N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391887-51-7

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2497393
CAS No.: 391887-51-7
M. Wt: 388.42
InChI Key: KYVJTXOFGBVODX-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide and its derivatives have been explored for their potential antimicrobial properties. A study focusing on the microwave-induced synthesis of similar fluorobenzamides highlighted the significance of incorporating a fluorine atom in enhancing antimicrobial activity against a range of bacterial and fungal strains. These compounds were synthesized through condensation and Knoevenagel reactions, with some showing high activity at minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against selected bacterial strains and 25 μg/mL against fungal strains (Desai, Rajpara, & Joshi, 2013).

Synthetic Route Development for Medicinal Chemistry

Another area of research application involves the development of efficient synthetic routes for related compounds, demonstrating their potential in medicinal chemistry. For instance, a study on the synthesis of YM758 monophosphate, a novel If channel inhibitor, showcases the importance of developing practical and scalable synthetic routes for compounds with potential therapeutic applications (Yoshida et al., 2014).

Neurokinin-1 Receptor Antagonism

Compounds structurally similar to this compound have been explored for their neurokinin-1 receptor antagonism properties, showing potential for clinical administration in treating conditions like emesis and depression. This highlights the broader therapeutic potential of such compounds beyond antimicrobial applications (Harrison et al., 2001).

Imaging Tumor Proliferation

The potential of fluorine-containing compounds for imaging tumor proliferation through PET scans has been assessed, demonstrating their utility in evaluating the proliferative status of solid tumors in clinical settings. This suggests a valuable application of these compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).

Anti-inflammatory Activity

Research on derivatives of this compound has also shown significant anti-inflammatory activity, with several compounds exhibiting notable effects against inflammation in synthesized series. This highlights their potential as leads for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJTXOFGBVODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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